molecular formula C8H14O6 B1667458 Bis-PEG2-acid CAS No. 19364-66-0

Bis-PEG2-acid

Cat. No.: B1667458
CAS No.: 19364-66-0
M. Wt: 206.19 g/mol
InChI Key: BOXWYBCUJGWEOJ-UHFFFAOYSA-N
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Description

Bis-PEG2-acid is a polyethylene glycol derivative containing two terminal carboxylic acid groups. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The terminal carboxylic acids can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-PEG2-acid is synthesized through the polymerization of ethylene oxide, followed by the introduction of carboxylic acid groups at both ends of the polyethylene glycol chain. The reaction typically involves the use of strong acids or bases as catalysts to facilitate the polymerization process. The resulting polymer is then reacted with succinic anhydride to introduce the carboxylic acid groups .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Bis-PEG2-acid primarily undergoes substitution reactions due to the presence of its carboxylic acid groups. These reactions include:

Common Reagents and Conditions

    Amide Formation: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide as activators.

    Esterification: Sulfuric acid as a catalyst.

Major Products Formed

Scientific Research Applications

Bis-PEG2-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.

    Industry: Applied in the production of hydrogels, coatings, and adhesives

Mechanism of Action

Bis-PEG2-acid exerts its effects primarily through the formation of stable amide bonds with primary amine groups. This reaction is facilitated by activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide. The resulting amide bonds enhance the solubility and stability of the modified molecules, making them more suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

  • Bis-PEG1-acid
  • Bis-PEG3-acid
  • Bis-PEG4-acid
  • Bis-PEG5-acid
  • Bis-PEG6-acid

Uniqueness

Bis-PEG2-acid is unique due to its specific chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring high solubility and stability, such as drug delivery systems and protein modification .

Properties

IUPAC Name

3-[2-(2-carboxyethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c9-7(10)1-3-13-5-6-14-4-2-8(11)12/h1-6H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXWYBCUJGWEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51178-68-8
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51178-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101167268
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51178-68-8
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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